Bicyclo[3.1.1]heptane-1,5-diamine
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Overview
Description
Bicyclo[311]heptane-1,5-diamine is a bicyclic organic compound with a unique structure that consists of a seven-membered ring with two nitrogen atoms at the 1 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]heptane-1,5-diamine can be synthesized through various methods. One common approach involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via a Minisci-like reaction . Another method includes the preparation of [3.1.1]propellane from 1,5-diiodobicyclo[3.1.1]heptane, followed by difunctionalization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]heptane-1,5-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Bicyclo[3.1.1]heptane-1,5-diamine has several applications in scientific research:
Mechanism of Action
The mechanism by which bicyclo[3.1.1]heptane-1,5-diamine exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to act as a bioisostere, mimicking the properties of other molecules and potentially improving metabolic stability and lipophilicity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane: Shares a similar core structure but lacks the amino groups.
3-Azabicyclo[3.1.1]heptane: Contains a nitrogen atom in the ring, making it a saturated analogue of pyridine.
Bicyclo[2.2.2]octane: Another bicyclic compound with different ring sizes and properties.
Uniqueness
Bicyclo[3.1.1]heptane-1,5-diamine is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
bicyclo[3.1.1]heptane-1,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-2-1-3-7(9,4-6)5-6/h1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDHNHLUBJVRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(C2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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